molecular formula C13H16O2 B6220537 {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2763779-70-8

{5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6220537
CAS No.: 2763779-70-8
M. Wt: 204.3
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Description

{5-phenyl-3-oxabicyclo[311]heptan-1-yl}methanol is a bicyclic organic compound characterized by a unique structure that includes a phenyl group and an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol typically involves the following steps:

    Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with an appropriate aldehyde to form the oxabicycloheptane structure.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the oxabicycloheptane intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The final step involves the hydroxylation of the methylene group to form the methanol derivative. This can be achieved using reagents like osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as alkanes or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers, esters, or halides. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or secondary alcohols.

    Substitution: Formation of ethers, esters, or halides.

Scientific Research Applications

Chemistry

In organic synthesis, {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects, although specific studies are required to confirm these activities.

Industry

In materials science, this compound can be used as a building block for the synthesis of polymers and advanced materials with unique mechanical and chemical properties. Its incorporation into polymer matrices can enhance properties such as strength, flexibility, and thermal stability.

Mechanism of Action

The mechanism by which {5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound differs by having a nitrogen atom in the bicyclic ring, which can significantly alter its chemical properties and biological activity.

    {3-oxabicyclo[3.1.1]heptan-1-yl}methanol: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity and applications.

Uniqueness

{5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol is unique due to its combination of a phenyl group and an oxabicycloheptane ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.

Properties

CAS No.

2763779-70-8

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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